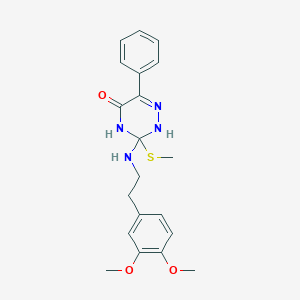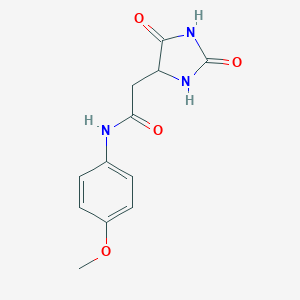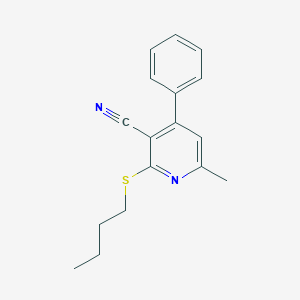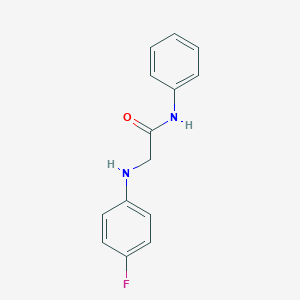![molecular formula C18H25NO3 B241708 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid, also known as PPCA, is a cyclic amino acid that has shown potential in various scientific research applications.
Mecanismo De Acción
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid exerts its effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and fatty acid synthase (FAS). COX-2 is involved in the production of prostaglandins, which play a role in inflammation and cancer progression. FAS is involved in the synthesis of fatty acids, which are essential for cancer cell growth. By inhibiting these enzymes, 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid can reduce inflammation and inhibit cancer cell growth.
Biochemical and physiological effects:
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been shown to have anti-inflammatory, anti-cancer, and metabolic effects. 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid inhibits the activity of COX-2, reducing the production of prostaglandins and inflammation. 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid also inhibits the activity of FAS, reducing the synthesis of fatty acids and inhibiting cancer cell growth. Additionally, 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been shown to regulate glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has several advantages for use in lab experiments. It is easy to synthesize and has high purity and yield. Additionally, 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has some limitations, including its solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid. One area of interest is the development of 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid and its potential therapeutic applications. 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid may also have applications in the development of new drugs for the treatment of cancer, inflammation, and metabolic disorders.
Métodos De Síntesis
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid can be synthesized through a multistep process involving the reaction of 1,2,2-trimethylcyclopentanone with phenethylamine followed by the addition of isobutyl chloroformate and triethylamine. This process yields 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid in high purity and yield.
Aplicaciones Científicas De Investigación
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been shown to regulate glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders.
Propiedades
Nombre del producto |
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid |
|---|---|
Fórmula molecular |
C18H25NO3 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1,2,2-trimethyl-3-(1-phenylethylcarbamoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(13-8-6-5-7-9-13)19-15(20)14-10-11-18(4,16(21)22)17(14,2)3/h5-9,12,14H,10-11H2,1-4H3,(H,19,20)(H,21,22) |
Clave InChI |
DJKAHODAMHQADM-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O |
Solubilidad |
45.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)



![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)

![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)

![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)



![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)
![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)